molecular formula C3H3N3O6 B115944 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione CAS No. 143435-52-3

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Cat. No. B115944
M. Wt: 177.07 g/mol
InChI Key: NBIJDQIBCRZHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” is a chemical compound with the molecular formula C3H3N3O6 . It is also known as "Trihydroxy-1,3,5-triazinane-2,4,6-trione" . It has a molecular weight of 177.072 Da .


Molecular Structure Analysis

The molecular structure of “1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” includes nine hydrogen bond acceptors and three hydrogen bond donors . It has a density of 2.9±0.1 g/cm^3 and a molar refractivity of 29.7±0.3 cm^3 .


Physical And Chemical Properties Analysis

“1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione” has a boiling point of 466.4±28.0 °C at 760 mmHg and a flash point of 235.8±24.0 °C . It has a polar surface area of 122 Å^2 and a molar volume of 60.1±3.0 cm^3 .

Scientific Research Applications

Application in the Field of Material Science

Summary of the Application

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is used as a crosslinking agent or additive in the synthesis of polylactic acid/flax composite materials .

Methods of Application

This compound enhances the properties and performance of these materials under gamma irradiation . It’s also used as a monomer in the synthesis of flexible ionogels with good mechanical properties via in situ thiol-ene photopolymerization with trimethylolpropane tris (3-mercaptopropionate) .

Results or Outcomes

The use of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione results in enhanced properties and performance of polylactic acid/flax composite materials under gamma irradiation . The ionogels synthesized using this compound exhibit good mechanical properties .

Application in the Field of Organic Chemistry

Summary of the Application

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is involved in the synthesis of new 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives (thioisocyanurates) and partially thionated analogues .

Methods of Application

The synthesis involves the replacement of oxygen with sulfur in the corresponding 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones (isocyanurates) . The spectroscopic properties of the synthesized compounds are then studied .

Results or Outcomes

The oxygen-for-sulfur replacement impacts the electronic structure and linear optical properties of these heterocycles . A bathochromic shift of the absorption bands and more efficient quenching of the fluorescence was observed .

Application in the Field of Analytical Chemistry

Summary of the Application

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione derivatives are used as chiral stationary phases .

Methods of Application

These compounds are used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

Results or Outcomes

The use of these compounds as chiral solvating agents allows for accurate determination of enantiomeric excess and absolute configuration .

Application in the Field of Optoelectronics

Summary of the Application

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione derivatives are used in the preparation of luminescent, optical switches and tri-radical cation species .

Methods of Application

These compounds are used in the synthesis of 2,4,6-triamino-1,3,5-triazine compounds of general structure .

Results or Outcomes

The synthesized compounds are used in the preparation of luminescent, optical switches and tri-radical cation species .

Application in the Field of Biochemistry

Summary of the Application

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione derivatives possess interesting biological properties such as anti-estrogenic activity .

Methods of Application

These compounds are used as cytosolic phospholipase A2α inhibitors and antiproliferative agents .

Results or Outcomes

The use of these compounds results in inhibition of cytosolic phospholipase A2α and exhibits antiproliferative effects .

Application in the Field of Industrial Chemistry

Summary of the Application

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione is commonly used as a key component in various applications, including rubber and plastic industries, coatings, adhesives, elastomers, and in the development of dental restorative materials .

Methods of Application

This compound is used as an additive in the formulation of various industrial products .

Results or Outcomes

The use of 1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione enhances the properties and performance of these industrial products .

properties

IUPAC Name

1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3O6/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIJDQIBCRZHFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)N(C(=O)N(C(=O)N1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 2
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 3
Reactant of Route 3
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 4
Reactant of Route 4
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 5
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione
Reactant of Route 6
1,3,5-Trihydroxy-1,3,5-triazinane-2,4,6-trione

Citations

For This Compound
3
Citations
I Đilović, D Matković-Čalogović, I Kos… - … Section C: Crystal …, 2007 - scripts.iucr.org
In the crystal structures of two cyclic trihydroxamic acid derivatives containing the same substructure unit, viz. 1,3,5-trihydroxy-1,3,5-triazinane-2,4,6-trione dihydrate, C3H3N3O6·2H2O, (I…
Number of citations: 2 scripts.iucr.org
L He, MX Li, F Chen, SS Yang, J Ding, L Ding… - Journal of hazardous …, 2021 - Elsevier
A facile one-step pyrolysis method was employed to prepare an iron containing carbonaceous catalyst using coagulation waste (CW) from paper mill. The catalyst (noted as PMCW) …
Number of citations: 56 www.sciencedirect.com
I Đilović, D Matković-Čalogović, I Kos… - … Section C: Crystal …, 2008 - scripts.iucr.org
The title compound, C14H12N4O2, is the first example of a heterocyclic substituted hydroxamic derivative. The asymmetric unit consists of two molecules. The molecules are linked into …
Number of citations: 5 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.